molecular formula C8H7Br3 B176178 1-Bromo-2,3-bis(bromomethyl)benzene CAS No. 127168-82-5

1-Bromo-2,3-bis(bromomethyl)benzene

Cat. No. B176178
M. Wt: 342.85 g/mol
InChI Key: ASZRHSLOVXUBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Bromo-2,3-bis(bromomethyl)benzene” is a chemical compound with the molecular formula C7H6Br2 . It has a molecular weight of 249.931 . The IUPAC Standard InChI is InChI=1S/C7H6Br2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 .


Synthesis Analysis

The synthesis of polysubstituted benzenes like “1-Bromo-2,3-bis(bromomethyl)benzene” often involves a sequence of reactions where the order of reactions is critical to the success of the overall scheme . The introduction of a new substituent is strongly affected by the directing effects of other substituents . A procedure for synthesizing a similar compound involves refluxing a mixture of the compound and potassium hydrogen carbonate in acetonitrile.


Molecular Structure Analysis

The structure of “1-Bromo-2,3-bis(bromomethyl)benzene” is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“1-Bromo-2,3-bis(bromomethyl)benzene” has a density of 2.1±0.1 g/cm3, a boiling point of 332.5±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 59.2±0.3 cm3 .

Scientific Research Applications

1. Complexing Agent in Nickel Determination

1-Bromo-2,3-bis(bromomethyl)benzene, through its derivatives, has been utilized in the determination of ultra-trace concentrations of nickel. Specifically, its reaction with 1,2,3-triazole and benzotriazole yields compounds that serve as ligands for nickel detection via adsorptive stripping voltammetry, a technique used for ultra-sensitive measurements in environmental samples (Hurtado et al., 2013).

2. Crystal Packing and Interactions Study

The compound has been studied for its role in crystal packing patterns in benzene and naphthalene derivatives. It features in research exploring Br...Br contacts and C-H...Br hydrogen bonds, which significantly influence the molecular arrangement in crystals (Kuś et al., 2023).

3. Electrosynthesis in Organic Chemistry

It's used in electrochemical reactions, such as the electro-reductive Diels-Alder type sequential reaction with naphthoquinone derivatives. This demonstrates its utility in organic synthesis, particularly in green chemistry approaches (Habibi et al., 2015).

4. Reductive Debromination in Organic Synthesis

The compound has been applied in the reductive debromination process using tetrakis(dimethylamino)ethylene, showcasing its relevance in creating complex organic structures and intermediates (Nishiyama et al., 2005).

5. Polymer and Macromolecule Synthesis

Its derivatives are key in synthesizing complex polymers and macromolecules. For instance, it's used as an initiator in atom transfer radical polymerization of styrene, indicating its significance in advanced polymer chemistry (Cianga & Yagcı, 2002).

Safety And Hazards

“1-Bromo-2,3-bis(bromomethyl)benzene” is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-bromo-2,3-bis(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZRHSLOVXUBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569458
Record name 1-Bromo-2,3-bis(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3-bis(bromomethyl)benzene

CAS RN

127168-82-5
Record name 1-Bromo-2,3-bis(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2,3-bis(bromomethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,3-bis(bromomethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,3-bis(bromomethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2,3-bis(bromomethyl)benzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Bromo-2,3-bis(bromomethyl)benzene
Reactant of Route 5
1-Bromo-2,3-bis(bromomethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2,3-bis(bromomethyl)benzene

Citations

For This Compound
5
Citations
Y Ooyama, T Enoki, S Aoyama… - Organic & Biomolecular …, 2017 - pubs.rsc.org
We designed and developed a fused-bibenzo[c]thiophene, namely, 2,9-bis(tert-butyldimethylsilyl)phenanthro[9,8-bc:10,1-b′c′]dithiophene (PHDT-Si), as a new π-building block in …
Number of citations: 4 pubs.rsc.org
ZX Niu, P Nie, P Herdewijn, YT Wang - European Journal of Medicinal …, 2023 - Elsevier
Hepatitis, a global public health concern, presents a significant burden on healthcare systems worldwide. Particularly, hepatitis B and C are viral infections that can lead to severe liver …
Number of citations: 3 www.sciencedirect.com
C Maiereanu, C Schmitt, N Schifano-Faux… - Bioorganic & medicinal …, 2011 - Elsevier
A new class of low molecular weight, highly potent and selective non peptidic inhibitors of aminopeptidase N (APN/CD13) is described. We report the synthesis and in vitro evaluation of …
Number of citations: 38 www.sciencedirect.com
JA McCauley, CJ McIntyre, MT Rudd… - Journal of medicinal …, 2010 - ACS Publications
A new class of HCV NS3/4a protease inhibitors which contain a P2 to P4 macrocyclic constraint was designed using a molecular-modeling derived strategy. Exploration of the P2 …
Number of citations: 192 pubs.acs.org
E Hammond, A Lucas, M Lucas, E Phillips… - Drugs of the …, 2010 - access.portico.org
Protease inhibitors are among a number of new classes of direct-acting antivirals for hepatitis C which, when combined with conventional peginterferon alfa/ribavirin or with other …
Number of citations: 2 access.portico.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.